Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic small-molecule compound featuring a benzoate core linked to a piperidine ring via a carbamoyl bridge. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrazine and piperidine motifs are pharmacologically relevant.
Properties
IUPAC Name |
methyl 4-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-20(27)16-4-2-15(3-5-16)19(26)24-13-14-6-10-25(11-7-14)18-17(12-21)22-8-9-23-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAKLRMISYWQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, are known to specifically inhibit the activity of tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth signals in cells, and their inhibition can lead to the control of diseases like leukemia.
Mode of Action
Based on the structural similarity to imatinib, it can be inferred that it might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding could lead to the inhibition of the target’s activity, resulting in the desired therapeutic effects.
Biological Activity
Methyl 4-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound incorporates various functional groups that contribute to its biological activity, including a piperidine moiety and a cyanopyrazine ring. Understanding its biological activity is crucial for evaluating its potential as a drug candidate.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.4 g/mol. The compound features a carbamate structure , which is known for enhancing pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O4 |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 1797286-47-5 |
The biological activity of the compound is primarily attributed to its interaction with specific protein targets involved in various disease pathways. Research indicates that compounds with similar structures often exhibit significant interactions with key proteins, suggesting a multifaceted mechanism of action. The presence of the cyanopyrazine and piperidine rings enhances its affinity for these targets, potentially leading to therapeutic effects.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific kinases, which play critical roles in cell signaling and proliferation.
- Antibacterial and Antitumor Activity : Similar compounds have demonstrated antibacterial and antitumor properties, indicating that this compound could possess similar activities.
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, suggesting a potential therapeutic window.
Case Study: CHK1 Inhibition
A related compound demonstrated over 400-fold selectivity for inhibiting CHK1 over CHK2 in vitro, showcasing the importance of structural modifications in enhancing selectivity for specific targets . This selectivity is crucial for minimizing off-target effects and improving safety profiles in clinical applications.
Pharmacokinetics
Understanding the pharmacokinetics (PK) of this compound is essential for assessing its viability as a therapeutic agent. Preliminary data suggest that the compound shows promising metabolic stability, which is critical for maintaining effective concentrations in vivo.
| Parameter | Value |
|---|---|
| Metabolic Stability | High |
| Selectivity | >400-fold for CHK1 |
Comparison with Similar Compounds
The compound shares structural homology with several piperidine-linked benzoate derivatives. Below is a systematic comparison based on substituent variations, molecular properties, and inferred pharmacological profiles:
Structural Analogues from Eli Lilly (Phenoxyethyl Piperidine Series)
Compounds 14–16 in are phenoxyethyl-substituted piperidine benzoates. Key differences include:
- Substituent on Piperidine: The target compound has a 3-cyanopyrazin-2-yl group, whereas Eli Lilly’s analogues feature a 2-phenoxyethyl substituent.
- Linker Flexibility : The target compound uses a methylene (-CH2-) linker between the piperidine and carbamoyl group, while Eli Lilly’s compounds employ either methylene or cyclopropane linkers (e.g., Prep 16).
Implications :
- The 3-cyanopyrazin-2-yl group may improve solubility compared to phenoxyethyl substituents due to its polar cyano group.
- The smaller molecular weight of the target compound (406 vs. 408–422) could enhance bioavailability.
Comparison with Sulfamoyl-Substituted Piperidine Benzoate ()
The compound in , methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate, differs in its piperidine substitution:
- Substituent: A sulfamoyl group (-SO2NMe2) replaces the 3-cyanopyrazin-2-yl group.
- Molecular Weight : 383.5 vs. 406.44, reflecting the lighter sulfamoyl group compared to pyrazine.
| Property | Target Compound | Sulfamoyl Analogue |
|---|---|---|
| Molecular Formula | C21H22N6O3 | C17H25N3O5S |
| Key Substituent | 3-cyanopyrazin-2-yl | N,N-dimethylsulfamoyl |
| Molecular Weight | 406.44 | 383.5 |
Implications :
- The sulfamoyl analogue’s lower molecular weight and sulfur atom may alter metabolic stability.
- The target compound’s pyrazine ring could confer selectivity toward kinases or nucleotide-binding targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
